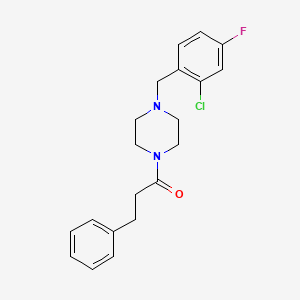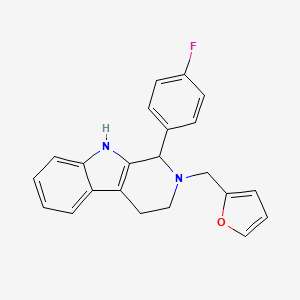![molecular formula C18H23N3O3 B6041664 N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B6041664.png)
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide, also known as JNJ-31001074, is a small molecule drug that has been developed as a potential treatment for various diseases, including cancer, inflammation, and pain.
作用機序
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide exerts its therapeutic effects through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition can lead to the accumulation of DNA damage and cell death in cancer cells. In inflammatory diseases, PARP inhibition can reduce the production of inflammatory mediators and cytokines. The analgesic effects of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide are thought to be due to its ability to modulate the activity of ion channels involved in pain perception.
Biochemical and Physiological Effects
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide has been shown to have various biochemical and physiological effects in different disease models. In cancer cells, it induces DNA damage and cell death, leading to a reduction in tumor growth. In inflammatory diseases, it reduces the production of inflammatory mediators and cytokines, leading to a reduction in inflammation. In animal models of pain, it modulates the activity of ion channels involved in pain perception, leading to a reduction in pain.
実験室実験の利点と制限
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and modified, making it a useful tool for studying the role of PARP in various diseases. However, it also has some limitations. It has low solubility in water, which can limit its use in in vitro experiments. Additionally, its effects on normal cells and tissues are not well understood, which can limit its use in preclinical studies.
将来の方向性
There are several future directions for the use of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide in scientific research. One potential application is in combination therapy with other cancer drugs, as it has been shown to enhance the effects of chemotherapy and radiation therapy in cancer cells. Additionally, it may have potential for use in neurodegenerative diseases, as PARP has been implicated in the pathogenesis of these diseases. Further studies are needed to fully understand the potential therapeutic applications of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide in various diseases.
合成法
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide can be synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis starts with the reaction of 3-pyridinemethanol with piperidine, followed by the reaction with 2-chloroethyl isocyanate to form N-(2-chloroethyl)-N-[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methanamine. This compound is then reacted with 3,5-dimethyl-2-furoyl chloride to form N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide.
科学的研究の応用
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been found to inhibit the growth of multiple cancer cell lines, including lung, breast, and colon cancer cells. N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, it has been found to have analgesic effects in animal models of pain.
特性
IUPAC Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-3,5-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-9-13(2)24-16(12)18(23)20-10-14-5-3-7-19-17(14)21-8-4-6-15(22)11-21/h3,5,7,9,15,22H,4,6,8,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVPSAPUCBKNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)NCC2=C(N=CC=C2)N3CCCC(C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B6041581.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6041582.png)

![1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6041601.png)
![N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6041605.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6041609.png)

![methyl 4-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6041621.png)

![7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6041644.png)
![2-{[3-(dimethylamino)propyl]amino}-1-phenylethanol](/img/structure/B6041649.png)
![3-[2-(4-fluorophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6041657.png)
![[2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B6041660.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6041672.png)